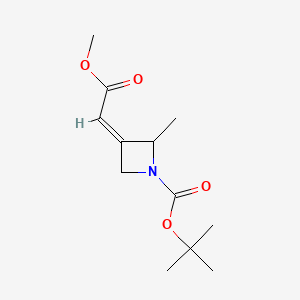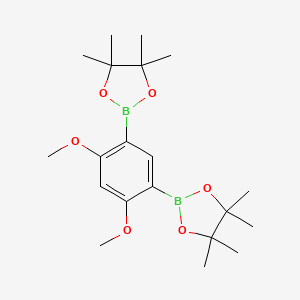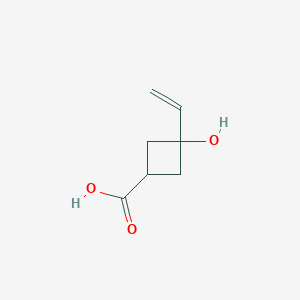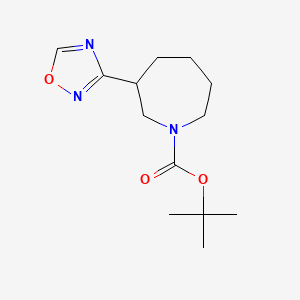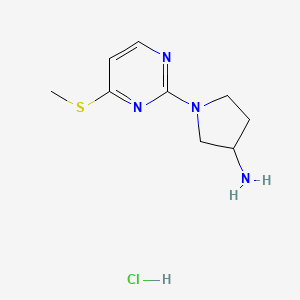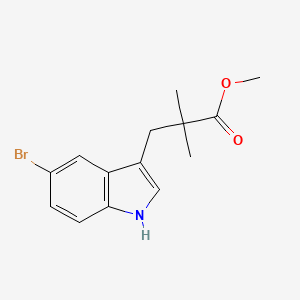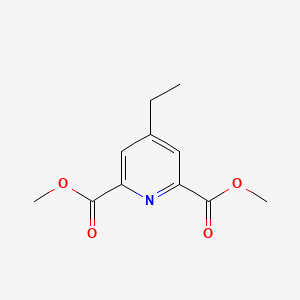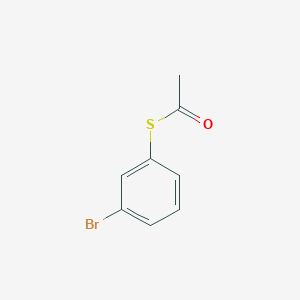
S-(3-Bromophenyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3-Bromophenyl) ethanethioate is an organosulfur compound that belongs to the family of thioesters It is characterized by the presence of a bromine atom attached to the phenyl ring and a thioester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Bromophenyl) ethanethioate typically involves the reaction of 3-bromophenyl thiol with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The general reaction scheme is as follows:
3-Bromophenyl thiol+Ethanoyl chloride→S-(3-Bromophenyl) ethanethioate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by maintaining optimal reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Typical reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 3-Bromophenyl thiol.
Substitution: Substituted phenyl ethanethioates.
Applications De Recherche Scientifique
S-(3-Bromophenyl) ethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of S-(3-Bromophenyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester functional group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of the target molecule, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
- S-(4-Bromophenyl) ethanethioate
- S-(4-Chlorophenyl) ethanethioate
- S-(4-Methylphenyl) ethanethioate
Comparison: S-(3-Bromophenyl) ethanethioate is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to S-(4-Bromophenyl) ethanethioate, the 3-bromo derivative may exhibit different steric and electronic properties, leading to variations in its chemical behavior and biological activity.
Propriétés
Numéro CAS |
67438-07-7 |
|---|---|
Formule moléculaire |
C8H7BrOS |
Poids moléculaire |
231.11 g/mol |
Nom IUPAC |
S-(3-bromophenyl) ethanethioate |
InChI |
InChI=1S/C8H7BrOS/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 |
Clé InChI |
FEFUIDALTGGVND-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)
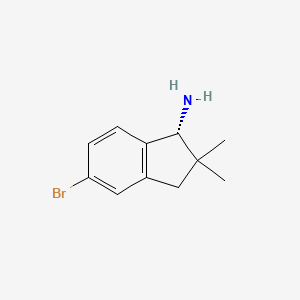
![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)
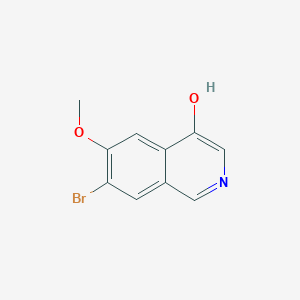
![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)
![cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13905429.png)
